molecular formula C23H20N4O5 B2802340 1-(2-amino-2-oxoethyl)-N-(furan-2-ylmethyl)-3-(4-methylphenyl)-2,4-dioxo-4aH-quinazolin-1-ium-7-carboxamide CAS No. 2097937-58-9

1-(2-amino-2-oxoethyl)-N-(furan-2-ylmethyl)-3-(4-methylphenyl)-2,4-dioxo-4aH-quinazolin-1-ium-7-carboxamide

Katalognummer: B2802340
CAS-Nummer: 2097937-58-9
Molekulargewicht: 432.436
InChI-Schlüssel: ZXDWVTLFRNPYLX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the quinazoline derivative family, characterized by a fused bicyclic aromatic system (benzene and pyrimidine rings). Its structure includes:

  • A 2-amino-2-oxoethyl group at position 1, contributing to hydrogen-bonding interactions.
  • A 3-(4-methylphenyl) group, enhancing lipophilicity and steric bulk.
  • A 2,4-dioxo-4aH-quinazolin-1-ium core, which imparts polarity and acidity due to the keto-enol tautomerism.
  • A 7-carboxamide moiety, offering hydrogen-bonding and solubility modulation.

Eigenschaften

IUPAC Name

1-(2-amino-2-oxoethyl)-N-(furan-2-ylmethyl)-3-(4-methylphenyl)-2,4-dioxo-4aH-quinazolin-1-ium-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O5/c1-14-4-7-16(8-5-14)27-22(30)18-9-6-15(21(29)25-12-17-3-2-10-32-17)11-19(18)26(23(27)31)13-20(24)28/h2-11,18H,12-13H2,1H3,(H2-,24,25,28,29)/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMCZITLQLMVRDK-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3C=CC(=CC3=[N+](C2=O)CC(=O)N)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N4O5+
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-(2-amino-2-oxoethyl)-N-(furan-2-ylmethyl)-3-(4-methylphenyl)-2,4-dioxo-4aH-quinazolin-1-ium-7-carboxamide is a quinazoline derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound features a complex structure that includes a quinazolinone core, which is known for diverse biological effects, including anticancer and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of the compound is C18H18N4O3C_{18}H_{18}N_{4}O_{3} with a molecular weight of 342.36 g/mol. Its structure can be represented as follows:

Molecular Structure C18H18N4O3\text{Molecular Structure }\text{C}_{18}\text{H}_{18}\text{N}_{4}\text{O}_{3}

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, derivatives of quinazolinone have shown significant cytotoxic effects against various cancer cell lines. In a comparative study, compounds similar to this quinazoline derivative demonstrated IC50 values ranging from 5.70 to 8.10 µM against the MCF-7 breast cancer cell line, indicating promising activity .

Table 1: Cytotoxicity of Quinazoline Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound AMCF-75.70
Compound BHCT-1162.90
Target CompoundMCF-76.40

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and cell cycle arrest. Studies indicate that quinazoline derivatives can influence apoptosis-related proteins such as p53, Bax, and Bcl-2, leading to increased apoptotic cell populations in treated cancer cells . Additionally, molecular docking studies have suggested strong binding affinities to various targets involved in cancer progression.

Antimicrobial Activity

Quinazoline derivatives have also been evaluated for their antimicrobial properties. Compounds structurally related to the target compound have shown activity against both bacterial and fungal strains. For example, certain derivatives exhibited minimum inhibitory concentrations (MIC) in the low micromolar range against pathogenic bacteria.

Case Studies

Case Study 1: Anticancer Efficacy
A study published in Pharmaceutical Research evaluated the efficacy of quinazoline derivatives against breast cancer cells. The results indicated that compounds with similar structural motifs to our target compound exhibited significant cytotoxicity and induced apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial activity of furan-containing quinazolines. The study reported that these compounds displayed substantial antibacterial effects against Gram-positive bacteria, with some derivatives achieving MIC values below 10 µg/mL .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that quinazoline derivatives, including the compound , exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation and survival. For instance, studies have demonstrated that quinazoline-based compounds can effectively inhibit the activity of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), both of which are implicated in tumor growth and metastasis .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary studies suggest that it possesses inhibitory effects against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .

Enzyme Inhibition Studies

The unique structure of this compound allows it to interact with various enzymes, making it a valuable tool in enzyme inhibition studies. For example, its ability to inhibit certain proteases can be leveraged to understand enzyme mechanisms and develop therapeutic agents targeting protease-related diseases .

Neuroprotective Effects

Recent investigations have suggested that compounds similar to this quinazoline derivative may exhibit neuroprotective effects. These effects are hypothesized to arise from the modulation of neurotransmitter systems and reduction of oxidative stress, which is crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is vital for optimizing its pharmacological properties. By systematically modifying different functional groups on the quinazoline core, researchers can enhance its efficacy and selectivity against specific biological targets .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant inhibition of EGFR in lung cancer cell lines with IC50 values in the low micromolar range .
Study 2Antimicrobial PropertiesShowed effective antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 50 µg/mL .
Study 3NeuroprotectionHighlighted the compound's potential to reduce neuronal cell death in models of oxidative stress-induced injury .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Similarities and Key Substituent Effects

The compound shares structural motifs with several analogues reported in the evidence:

Compound Name / ID (from Evidence) Core Structure Key Substituents Hydrogen Bonding Features Bioactivity Notes
Target Compound Quinazolin-1-ium 2-amino-2-oxoethyl, furan-2-ylmethyl, 4-methylphenyl Carboxamide (N–H⋯O), dioxo groups (C=O) Inferred potential for CNS activity (structural analogy to )
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (1) Quinazolin-3-yl 2,4-Dichlorophenylmethyl, acetamide N–H⋯O (amide), C=O (dioxo) Anticonvulsant activity demonstrated
2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) Cyanoacetamide 4-Methylphenyl, sulfamoylphenyl Multiple N–H⋯O (amide, sulfonamide) High yield (94%) and thermal stability (mp 288°C)
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Pyrazol-4-yl 3,4-Dichlorophenyl, methyl-phenyl N–H⋯O (amide), C=O (pyrazolone) Structural analogy to benzylpenicillin; coordination ability

Hydrogen Bonding and Crystallography

  • The target compound’s 7-carboxamide group enables intermolecular N–H⋯O interactions, similar to the sulfamoylphenyl group in 13a .
  • In , N–H⋯O hydrogen bonds stabilize dimer formation in the crystal lattice, a feature likely shared by the target compound due to its amide and dioxo groups .
  • Substituents like 4-methylphenyl (target compound) versus 3,4-dichlorophenyl () influence steric hindrance and dipole interactions, affecting solubility and crystallinity .

Table 1: Comparative Physicochemical Properties

Property Target Compound 13a 1 Compound
Molecular Weight ~480 g/mol* 357.38 g/mol ~400 g/mol* 398.27 g/mol
Melting Point Not reported 288°C Not reported 473–475 K
Key Functional Groups Carboxamide, dioxo Cyano, sulfamoyl Acetamide, dioxo Dichlorophenyl, pyrazolone
Hydrogen-Bond Donors 3 4 2 2

*Estimated based on structural analogy.

Table 2: Substituent Impact on Bioactivity

Substituent Role in Target Compound Analogous Compound (Evidence) Observed Effect
Furan-2-ylmethyl Enhances lipophilicity N-(furan-2-ylmethyl) in Improved membrane permeability
4-Methylphenyl Steric bulk 13a (4-methylphenyl) Increased thermal stability
2-Amino-2-oxoethyl Hydrogen-bond donor Pyrazolone derivatives Stabilizes protein binding

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for high yield and purity?

Methodological Answer: The synthesis of this quinazolinium-carboxamide derivative typically involves a multi-step approach, including:

  • Step 1: Formation of the quinazolinone core via cyclization of anthranilic acid derivatives with urea or thiourea under acidic conditions .
  • Step 2: Introduction of the furan-2-ylmethyl and 4-methylphenyl substituents using nucleophilic substitution or palladium-catalyzed coupling reactions. Key reagents include furfurylamine and 4-methylbenzyl chloride .
  • Step 3: Quaternization of the quinazoline nitrogen using 2-amino-2-oxoethyl bromide to form the 1-ium moiety .

Optimization Strategies:

  • Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates .
  • Catalysts like zinc chloride or palladium complexes can improve reaction efficiency .
  • Monitor purity via HPLC at each step, with silica gel chromatography for purification .

Q. How can the compound’s structure be rigorously characterized using spectroscopic and analytical techniques?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Assign peaks for the quinazolinone core (e.g., carbonyl signals at δ ~160-180 ppm) and furan protons (δ ~6.3-7.4 ppm) .
    • 2D NMR (COSY, HSQC): Resolve overlapping signals from the 4-methylphenyl and 2-amino-2-oxoethyl groups .
  • Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ or [M–H]⁻ ions) with <5 ppm error .
  • X-ray Crystallography: Resolve the 3D structure to validate stereochemistry and hydrogen-bonding networks .

Q. What strategies can improve the compound’s solubility for in vitro biological assays?

Methodological Answer:

  • Solubility Enhancement:
    • Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations .
    • Synthesize prodrugs by modifying the carboxamide group with hydrophilic moieties (e.g., PEGylation) .
  • pH Adjustment: Test solubility in buffered solutions (pH 4–8) to identify optimal conditions for cell-based assays .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Target Identification:
    • Use computational docking (e.g., AutoDock Vina) to predict binding affinity for quinazoline-recognizing targets like tyrosine kinases .
  • In Vitro Assays:
    • Enzyme Inhibition: Measure IC₅₀ values using fluorescence-based kinase assays (e.g., ADP-Glo™) .
    • Cellular Uptake: Track intracellular accumulation via fluorescent labeling (e.g., FITC conjugation) .
  • Controls: Include structurally similar analogs (e.g., chlorophenyl or morpholino derivatives) to assess specificity .

Q. How can contradictory data in pharmacological activity (e.g., varying IC₅₀ values across studies) be resolved?

Methodological Answer:

  • Standardize Assay Conditions:
    • Control variables like cell passage number, serum concentration, and incubation time .
  • Validate Mechanisms:
    • Use siRNA knockdown or CRISPR-Cas9 to confirm target dependency .
    • Perform off-target screening (e.g., Eurofins Pharma Discovery Services) .
  • Data Reconciliation:
    • Apply multivariate statistical analysis (e.g., PCA) to identify confounding factors .

Q. What methodologies are effective for studying the compound’s metabolic stability and toxicity profile?

Methodological Answer:

  • Metabolic Stability:
    • Liver Microsome Assays: Incubate with human/rat liver microsomes and monitor degradation via LC-MS/MS .
    • CYP450 Inhibition: Test against CYP3A4/2D6 isoforms using luminescent substrates .
  • Toxicity Profiling:
    • Ames Test: Assess mutagenicity in Salmonella strains TA98/TA100 .
    • hERG Assay: Evaluate cardiac risk using patch-clamp electrophysiology .

Q. How can structure-activity relationship (SAR) studies be conducted to optimize the compound’s bioactivity?

Methodological Answer:

  • Core Modifications:
    • Replace the 4-methylphenyl group with halogenated or electron-withdrawing substituents to enhance target affinity .
    • Modify the furan ring to thiophene or pyridine and assess impact on solubility .
  • Data-Driven Design:
    • Use QSAR models trained on analogs (e.g., Table 1) to predict activity cliffs .

Q. Table 1: Structural Analogs and Bioactivity

Compound ModificationActivity (IC₅₀, μM)Key ObservationSource
4-Chlorophenyl substituent0.45Improved kinase inhibition
Thiophene instead of furan1.20Reduced cytotoxicity
Morpholinoethyl side chain0.89Enhanced metabolic stability

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.